Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium
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Overview
Description
Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid, to form the corresponding hydrazone . The reaction is usually carried out in a solvent like methanol at room temperature, resulting in the formation of an orange precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other nucleophiles.
Scientific Research Applications
Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate oxidative stress pathways by scavenging free radicals and inhibiting reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium can be compared with similar compounds such as:
4-Hydroxy-N′-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar structure but different functional groups, leading to varied reactivity and applications.
2-Hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazone: Exhibits similar biological activities but differs in its chemical properties and synthesis.
Properties
CAS No. |
1166-13-8 |
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Molecular Formula |
C14H13N4O6+ |
Molecular Weight |
333.28 |
IUPAC Name |
hydroxy-[4-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-3-nitrophenyl]-oxoazanium |
InChI |
InChI=1S/C14H12N4O6/c1-24-14-6-9(2-5-13(14)19)8-15-16-11-4-3-10(17(20)21)7-12(11)18(22)23/h2-8,16H,1H3,(H-,15,19,20,21)/p+1 |
InChI Key |
CGAPFINNGHHZCX-UHFFFAOYSA-O |
SMILES |
COC1=CC(=CNNC2=C(C=C(C=C2)[N+](=O)O)[N+](=O)[O-])C=CC1=O |
Synonyms |
4-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
Origin of Product |
United States |
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